Dinophysistoxin-1: A Technical Guide on its Discovery, Origin, and Analysis in Dinoflagellates
Dinophysistoxin-1: A Technical Guide on its Discovery, Origin, and Analysis in Dinoflagellates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dinophysistoxin-1 (DTX-1), a potent polyether marine toxin, is a significant member of the okadaic acid group of toxins responsible for Diarrhetic Shellfish Poisoning (DSP) in humans. This technical guide provides a comprehensive overview of the discovery and origin of DTX-1, with a focus on its production by dinoflagellates. It details the historical context of its identification, the primary dinoflagellate species responsible for its synthesis, and its mechanism of action as a potent inhibitor of protein phosphatases 1 and 2A. This document also presents a compilation of quantitative data on DTX-1 toxicity and cellular concentrations, along with detailed experimental protocols for its extraction and analysis. Furthermore, signaling pathways affected by DTX-1 and a typical experimental workflow are visualized through diagrams to facilitate a deeper understanding of this critical marine biotoxin.
Discovery and Historical Context
The discovery of Dinophysistoxin-1 is intrinsically linked to the investigation of Diarrhetic Shellfish Poisoning (DSP), a gastrointestinal illness that emerged as a significant public health concern in Japan during the 1970s.
Initial Outbreaks and Identification of the Causative Agent:
In the late 1970s, outbreaks of a novel type of food poisoning characterized by severe diarrhea, nausea, and vomiting were reported in the Tohoku district of Japan, following the consumption of mussels (Mytilus edulis) and scallops (Patinopecten yessoensis).[1] Extensive research led by Dr. Takeshi Yasumoto and his team implicated the dinoflagellate Dinophysis fortii as the primary source of the causative toxins.[2]
Isolation and Structural Elucidation of Dinophysistoxin-1:
In 1982, a pivotal study by Murata, Shimatani, Sugitani, Oshima, and Yasumoto detailed the isolation and structural elucidation of the major toxic principle from contaminated mussels, which they named Dinophysistoxin-1 (DTX-1).[1][3][4] Through meticulous spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry, they determined the structure of DTX-1 as 35-methylokadaic acid, a derivative of the previously identified okadaic acid.
Origin in Dinoflagellates
Dinophysistoxin-1 is a secondary metabolite produced by various species of marine dinoflagellates, primarily belonging to the genera Dinophysis and Prorocentrum. These microscopic, single-celled organisms are a natural component of marine phytoplankton.
Toxin-Producing Dinoflagellate Species:
A number of species within the Dinophysis and Prorocentrum genera have been confirmed as producers of DTX-1. The toxin content can vary significantly between species and even between different strains of the same species, influenced by geographical location and environmental factors.
Table 1: Dinoflagellate Species Known to Produce Dinophysistoxin-1
| Genus | Species | Geographic Region of Reported Production |
| Dinophysis | D. fortii | Japan |
| D. acuminata | Europe, North America | |
| D. acuta | Europe | |
| D. norvegica | Scandinavia, Japan | |
| D. tripos | Japan | |
| D. caudata | Philippines | |
| Prorocentrum | P. lima | Widespread |
This table is not exhaustive but lists some of the most well-documented DTX-1 producing species.
Quantitative Data
The potency and concentration of DTX-1 are critical parameters for risk assessment and management of DSP events.
Toxicity Data
The toxicity of DTX-1 is typically evaluated in mice through intraperitoneal (i.p.) or oral administration, with the median lethal dose (LD50) being a key metric.
Table 2: Acute Toxicity of Dinophysistoxin-1 in Mice
| Administration Route | LD50 (µg/kg body weight) | Reference |
| Intraperitoneal (i.p.) | 150.4 | |
| Intraperitoneal (i.p.) | ≈160 | |
| Oral | 897 | |
| Oral | 487 |
Note: LD50 values can vary between studies due to differences in mouse strains, toxin purity, and experimental protocols.
Toxin Concentration in Dinoflagellates
The amount of DTX-1 produced by dinoflagellates is often expressed as picograms (pg) per cell.
Table 3: Dinophysistoxin-1 Content in Various Dinophysis Species
| Species | DTX-1 Content (pg/cell) | Reference |
| Dinophysis acuminata | 0.203 | |
| Dinophysis acuminata | 2.5 - 4.8 | |
| Dinophysis fortii | 13 - 191.5 | |
| Dinophysis norvegica | 2.5 - 14 | |
| Dinophysis norvegica | 0.5 - 1.2 | |
| Dinophysis tripos | 36 | |
| Dinophysis caudata | 7.2 - 53.9 |
Toxin Concentration in Shellfish
Filter-feeding shellfish can accumulate DTX-1 from toxic dinoflagellates, leading to concentrations that are hazardous to human consumers. Regulatory limits for DTX-1 and other DSP toxins in shellfish are in place in many countries to protect public health.
Table 4: Examples of Dinophysistoxin-1 Concentrations in Contaminated Shellfish
| Shellfish Species | DTX-1 Concentration (µg/kg) | Location | Reference |
| Korean mussel (Mytilus coruscus) | 40.5 | South Korea | |
| Mussels and Pipis | 25 - 30 | Australia | |
| Various Shellfish | > 160 (as dihydro-DTX1) | Gulf of Maine, USA |
Experimental Protocols
The accurate detection and quantification of DTX-1 in dinoflagellate cultures and shellfish tissues are crucial for research and monitoring purposes. The following are generalized protocols for common analytical methods.
Extraction of Dinophysistoxin-1 from Shellfish Tissue
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Homogenization: Homogenize a known weight of shellfish digestive gland or whole tissue.
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Solvent Extraction: Extract the homogenate multiple times with methanol (B129727) (e.g., 3 x 3 mL for 1 g of tissue).
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Centrifugation: Centrifuge the mixture after each extraction and collect the supernatant.
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Volume Adjustment: Combine the supernatants and adjust to a final known volume with methanol.
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Filtration: Filter the extract through a 0.2 µm syringe filter prior to analysis.
Analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method requires derivatization of the non-fluorescent DTX-1 to a fluorescent product.
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Derivatization: Evaporate a portion of the methanolic extract to dryness. Re-dissolve the residue in a solution of 9-anthryldiazomethane (B78999) (ADAM) in a suitable solvent (e.g., methanol/chloroform) and heat to facilitate the reaction.
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Cleanup: Pass the derivatized sample through a solid-phase extraction (SPE) cartridge (e.g., silica) to remove excess derivatizing reagent and other interferences.
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HPLC Separation:
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Column: C18 reversed-phase column (e.g., Superspher 100 RP-18).
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Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
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Flow Rate: A standard flow rate of around 1.0 mL/min.
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Fluorescence Detection:
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Excitation Wavelength: ~365 nm
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Emission Wavelength: ~412 nm
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Quantification: Compare the peak area of the DTX-1 derivative in the sample to that of a certified reference standard.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method that does not require derivatization.
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LC Separation:
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Column: C18 reversed-phase column.
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Mobile Phase: Typically a gradient of water and acetonitrile containing a small amount of an acid (e.g., formic acid) or a buffer (e.g., ammonium (B1175870) formate).
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Mass Spectrometry Detection:
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Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used.
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Mass Analyzer: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity.
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Monitoring Mode: Multiple Reaction Monitoring (MRM) is employed, monitoring the transition of the precursor ion to specific product ions. For DTX-1, the precursor ion is [M-H]⁻ at m/z 817.5. Common product ions for confirmation include m/z 255.2.
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Quantification: Quantify DTX-1 by comparing the peak area from the MRM transition in the sample to a calibration curve generated from certified reference standards.
Mandatory Visualizations
Signaling Pathway Disruption by Dinophysistoxin-1
DTX-1 exerts its toxic effects primarily through the potent inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A). These enzymes are crucial regulators of a vast number of cellular processes. By inhibiting their function, DTX-1 leads to the hyperphosphorylation of numerous substrate proteins, disrupting critical signaling pathways that control cell cycle, apoptosis, and cytoskeletal organization.
Caption: Simplified diagram of DTX-1 inhibiting PP1 and PP2A, leading to dysregulation of key cellular pathways.
Experimental Workflow for DTX-1 Analysis
The analysis of DTX-1 from sample collection to final quantification follows a structured workflow, particularly when using advanced analytical techniques like LC-MS/MS.
Caption: A typical workflow for the analysis of Dinophysistoxin-1 from sample collection to reporting.
References
- 1. Occurrence and risk assessment of okadaic acid, dinophysistoxin-1, dinophysistoxin-2, and dinophysistoxin-3 in seafood from South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
